Pentyl 4-(dimethylamino)benzoate

Description

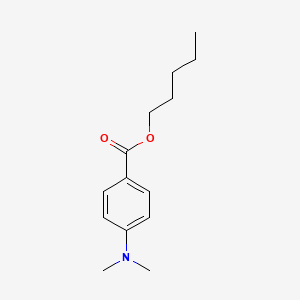

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2)3/h7-10H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTZRIBXKVRLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065817 | |

| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14779-78-3 | |

| Record name | Padimate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 4-(dimethylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL P-DIMETHYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0HW37A8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectories of Aminobenzoate Derivatives in Chemical and Biological Research

The journey of aminobenzoate derivatives in scientific inquiry is a long and varied one. At their core, these compounds feature both an amino and a carboxyl group attached to an aromatic ring, a structural motif that lends itself to diverse chemical modifications and a wide array of applications. nih.gov Historically, the parent compound, para-aminobenzoic acid (PABA), was recognized as a crucial "building block" in the chemical industry. nih.govnih.gov Its versatile structure, allowing for substitutions at both the amino and carboxyl functionalities, made it a foundational component for synthesizing a range of novel molecules. nih.govnih.gov

Early research into aminobenzoate derivatives was significantly driven by their utility in dye synthesis and as precursors for important biological molecules like folate. nih.govmdpi.com A pivotal application that emerged was their use as ultraviolet (UV) radiation absorbers, which led to their incorporation into early sunscreen formulations. nih.gov This photoprotective property became a cornerstone of their study for a considerable period. Beyond this, their structural framework proved invaluable in medicinal chemistry, with derivatives being investigated for a multitude of biological activities. nih.govnih.gov The ability to readily synthesize various esters and other derivatives of aminobenzoic acids facilitated broad explorations into their chemical and biological potential.

Contemporary Research Significance and Emerging Applications of Pentyl 4 Dimethylamino Benzoate

Pentyl 4-(dimethylamino)benzoate (B8555087), also known by the common name Padimate A, exemplifies the continuing research interest in aminobenzoate esters. chemicalbook.comdrugbank.com Its primary and most well-documented application is as a UVB absorber in sunscreens. chemicalbook.comdrugbank.com However, its use has declined due to concerns about phototoxicity. taylorandfrancis.com This very characteristic has spurred a new line of inquiry into its photochemical behavior.

Current research has highlighted the ability of Pentyl 4-(dimethylamino)benzoate and its analogs, like Ethyl 4-(dimethylamino)benzoate, to generate free radicals upon illumination. This property has led to investigations into their use as photoinitiators for polymerization processes in industrial settings. alfa-chemistry.comrsc.org

Furthermore, the interaction of this compound with UV light and its potential biological consequences remain an active area of study. Research has explored the potential for sunscreen ingredients, including those structurally related to this compound, to have estrogenic effects. taylorandfrancis.com This has prompted in vitro studies on human mammary tumor cell lines to assess such activity. taylorandfrancis.com In an effort to mitigate risks associated with skin penetration and phototoxicity, recent research has focused on encapsulating related compounds like Padimate O in bioadhesive nanoparticles. taylorandfrancis.com This approach aims to enhance sun protection by ensuring the UV filter adheres to the skin's surface, thereby preventing its penetration to viable epidermal cells and follicles. taylorandfrancis.comnih.gov

A study investigating the sun protection factor (SPF) of cosmetic formulations found a synergistic effect when afzelin (B1665622) was combined with organic sunscreen agents like Padimate O. researchgate.net The addition of afzelin was shown to boost the SPF value of the formulation, suggesting a potential to reduce the required concentration of synthetic UV filters. researchgate.net

Below is a table summarizing some of the research findings related to this compound and its analogs.

| Research Area | Finding | Related Compound(s) |

| UV Absorption | Acts as a UVB absorber, historically used in sunscreens. chemicalbook.comdrugbank.com | This compound (Padimate A) |

| Photoinitiation | Can generate free radicals upon illumination, making it a potential photoinitiator for industrial polymerization. | Ethyl 4-(dimethylamino)benzoate |

| Phototoxicity | Has been found to cause phototoxicity, leading to its discontinuation in some sunscreen applications. taylorandfrancis.com | This compound (Padimate A) |

| Endocrine Effects | Investigated for potential estrogenic effects in vitro. taylorandfrancis.com | Padimate O |

| Formulation Science | Encapsulation in bioadhesive nanoparticles is being explored to reduce skin penetration and improve sun protection. taylorandfrancis.com | Padimate O |

| SPF Boosting | The addition of afzelin to formulations containing this type of UV filter can increase the overall SPF. researchgate.net | Padimate O |

Foundational Research Gaps and Objectives for Comprehensive Investigation

Established Synthetic Pathways for this compound and Analogues

The synthesis of this compound and its analogues primarily relies on well-established esterification reactions.

Esterification Reactions: Classical and Modern Approaches

The most common method for synthesizing this compound is through Fischer esterification. This acid-catalyzed reaction involves the condensation of 4-(dimethylamino)benzoic acid with pentanol (B124592). researchgate.netmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve a high yield of the ester, conditions are manipulated to favor product formation. researchgate.netmasterorganicchemistry.com

Classical approaches typically involve using a strong mineral acid, such as sulfuric acid (H₂SO₄), as the catalyst and often use an excess of the alcohol to shift the equilibrium. researchgate.netoperachem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com

Modern variations of this reaction may employ different acid catalysts or reaction conditions to improve efficiency and reduce environmental impact. For instance, solid acid catalysts can be used to simplify product purification.

Another established pathway for producing similar aminobenzoate esters is through the transesterification of an existing ester, such as ethyl 4-aminobenzoate, with the desired alcohol in the presence of a suitable catalyst. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the type and concentration of the catalyst. scielo.brbeilstein-journals.org

For Fischer esterification, refluxing the reaction mixture is a common practice to increase the reaction rate. researchgate.net The removal of water as it is formed, for example, by using a Dean-Stark apparatus, can effectively drive the equilibrium towards the formation of the ester. masterorganicchemistry.com The choice of solvent can also influence the reaction; while the alcohol reactant itself can serve as the solvent, in other cases, a non-reactive solvent might be used. operachem.com

The table below summarizes typical conditions for Fischer esterification.

| Parameter | Condition | Rationale |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | Protonates the carboxylic acid, increasing its reactivity. operachem.com |

| Reactant Ratio | Excess alcohol | Shifts the equilibrium to favor ester formation (Le Chatelier's Principle). researchgate.net |

| Temperature | Reflux | Increases the rate of reaction. researchgate.net |

| Water Removal | Dean-Stark trap or drying agent | Removes a product, shifting the equilibrium to the right. masterorganicchemistry.com |

Research into the optimization of similar esterification reactions has shown that microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. usm.myresearchgate.net

Novel Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. mdpi.comnih.gov

Catalytic Systems in Aminobenzoate Synthesis

The development of novel catalytic systems is a key area of research for improving the synthesis of aminobenzoates. While traditional methods often rely on strong, corrosive mineral acids, newer approaches explore the use of solid acid catalysts, ionic liquids, and biocatalysts. researchgate.net Solid acid catalysts, for example, can be easily separated from the reaction mixture, simplifying the workup process and allowing for catalyst recycling. researchgate.net

For related compounds, catalytic reduction of a nitro group to an amine followed by esterification is a viable route. orgsyn.org For example, ethyl p-nitrobenzoate can be reduced to ethyl p-aminobenzoate. orgsyn.org This approach could be adapted for the synthesis of this compound.

Solvent Selection and Reaction Sustainability Considerations

The principles of green chemistry encourage the use of safer, more environmentally benign solvents. nih.gov In the context of this compound synthesis, this could involve replacing traditional organic solvents with greener alternatives or moving towards solvent-free reaction conditions. researchgate.net The use of an excess of the alcohol reactant as both a reagent and a solvent is one way to minimize the use of additional solvents. operachem.com

Furthermore, biological synthesis routes for the precursor, p-aminobenzoic acid (PABA), are being explored as a sustainable alternative to petroleum-based chemical synthesis. mdpi.comgoogle.com These biosynthetic pathways, often starting from glucose, could provide a greener source of the key starting material for producing aminobenzoate esters. mdpi.com

Targeted Chemical Derivatization and Structural Modifications

The structure of this compound allows for targeted chemical modifications to alter its properties. Derivatization can occur at several positions on the molecule.

One area of modification is the alkyl chain of the ester group. By using different alcohols in the esterification reaction, a variety of alkyl 4-(dimethylamino)benzoates can be synthesized. For example, the well-known sunscreen agent Padimate O is the 2-ethylhexyl ester of 4-(dimethylamino)benzoic acid. wikipedia.orgtaylorandfrancis.comulprospector.com

Another point for modification is the dimethylamino group. N-alkylation or N-acylation could introduce different functionalities to the molecule. Additionally, electrophilic aromatic substitution on the benzene (B151609) ring could be explored, although the directing effects of the existing substituents would need to be considered.

Research has been conducted on the synthesis of various O- and N-alkyl derivatives of 4-aminobenzoic acid, demonstrating the feasibility of such modifications. tandfonline.com These derivatizations can lead to compounds with different physical and chemical properties.

The table below outlines potential sites for derivatization on the this compound molecule.

| Site of Modification | Type of Reaction | Potential New Functionality |

| Ester Alkyl Chain | Transesterification | Altered solubility and physical properties |

| Amino Group | N-Alkylation / N-Acylation | Introduction of new functional groups |

| Aromatic Ring | Electrophilic Aromatic Substitution | Modification of electronic properties |

Exploration of Alkyl Chain Length Effects

The length of the alkyl chain in the ester group is a critical determinant of the physicochemical properties of 4-(dimethylamino)benzoate esters. patsnap.com Altering the pentyl group (a five-carbon chain) to shorter or longer alkyl chains systematically modifies the compound's characteristics.

Generally, increasing the alkyl chain length leads to:

Higher Melting and Boiling Points : Due to increased van der Waals forces between the longer, more polarizable alkyl chains. patsnap.com

Decreased Water Solubility : The molecule becomes more hydrophobic or lipophilic as the nonpolar alkyl portion increases in size. patsnap.com This can lead to greater bioaccumulation in aquatic environments. patsnap.com

Increased Viscosity : Longer chains result in stronger intermolecular interactions, increasing the resistance to flow. patsnap.com

Slower Biodegradation : Shorter alkyl chains are often more accessible to microbial enzymes, making them more readily biodegradable. Longer-chain compounds tend to be more persistent in the environment. patsnap.com

In the context of applications like UV absorbers, these properties are crucial. chemicalbook.comchemicalbook.com For instance, solubility in a cosmetic formulation or stability within a polymer matrix can be fine-tuned by selecting an appropriate alkyl chain length. nih.gov Studies on lipid nanoparticles have shown that longer alkyl chains can increase particle size and enhance stability over time. nih.gov

Table 1: Predicted Effects of Alkyl Chain Length on Properties of 4-(Dimethylamino)benzoate Esters

| Alkyl Group | Chain Length | Predicted Melting Point | Predicted Water Solubility | Predicted Lipophilicity (LogP) |

|---|---|---|---|---|

| Methyl | C1 | Lower | Higher | Lower |

| Ethyl | C2 | ↓ | ↓ | ↑ |

| Propyl | C3 | ↓ | ↓ | ↑ |

| Pentyl | C5 | Intermediate | Intermediate | Intermediate |

| Octyl | C8 | ↑ | ↓ | ↑ |

| Dodecyl | C12 | Higher | Lower | Higher |

Modifications on the Aminobenzoate Moiety for Enhanced Properties

Beyond the alkyl chain, the 4-(dimethylamino)benzoate moiety itself offers opportunities for chemical modification to fine-tune the compound's electronic and structural properties. This can be particularly important for applications that depend on the molecule's interaction with light, such as its use as a UV screen, or its binding to biological targets. chemicalbook.comchemicalbook.com

Key modifications can be targeted at two main sites:

The Amino Group : The tertiary amine at the 4-position is a strong electron-donating group, which significantly influences the electronic structure of the aromatic ring.

Altering N-Alkyl Groups : Replacing the two methyl groups with larger alkyl groups (e.g., diethylamino) can introduce steric bulk. This may alter the planarity of the molecule and affect its crystal packing or binding capabilities. It can also subtly modify the group's electron-donating strength.

Conversion to a Quaternary Ammonium Salt : Alkylation of the nitrogen atom would introduce a permanent positive charge, dramatically increasing water solubility and altering its electronic properties.

The Benzene Ring : Introducing additional substituents onto the aromatic ring can profoundly impact the molecule's properties.

Electron-Donating Groups (EDGs) : Adding groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) could further enhance the electron density of the ring, potentially shifting the maximum UV absorption wavelength (λmax) to longer wavelengths (a bathochromic shift).

Electron-Withdrawing Groups (EWGs) : Adding groups like nitro (-NO₂) or cyano (-CN) would pull electron density away from the ring, likely causing a hypsochromic (blue) shift in the UV absorption spectrum.

These modifications allow for the rational design of derivatives with tailored characteristics, such as enhanced UV absorption in a specific region or improved affinity for a particular substrate.

Table 2: Conceptual Effects of Moiety Modification on UV Absorption

| Modification to this compound | Type of Modification | Predicted Effect on UV Absorption (λmax) |

|---|---|---|

| Change to Pentyl 4-(diethylamino)benzoate | Alter N-Alkyl Groups | Minor Shift |

| Add Methoxy Group at C-2 | Add Electron-Donating Group | Bathochromic Shift (to longer wavelengths) |

| Add Nitro Group at C-3 | Add Electron-Withdrawing Group | Hypsochromic Shift (to shorter wavelengths) |

| Protonate Amino Group | Alter Amino Group | Significant Hypsochromic Shift |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Achieving high purity is essential for the accurate characterization and reliable use of this compound in research settings. A multi-step purification strategy is often employed to remove unreacted starting materials, catalysts, and side products.

Initial Workup : Following synthesis, a primary extraction is typically performed to move the ester product into an organic solvent, which is then washed with water or brine to remove water-soluble impurities. The solvent is then removed by rotary evaporation. mdpi.com

Recrystallization : This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective separation. mdpi.com

Flash Column Chromatography : A highly effective and widely used method for purifying organic compounds. The crude mixture is loaded onto a column of silica (B1680970) gel and an eluent (solvent or solvent mixture) is passed through under pressure. Separation occurs based on the differential adsorption of the components to the silica gel. tubitak.gov.trmdpi.com

For obtaining research-grade material (>99% purity), more advanced techniques may be required:

High-Performance Liquid Chromatography (HPLC) : HPLC offers significantly higher resolution than standard column chromatography. It can be used in a preparative mode to isolate highly pure fractions of the target compound. The use of derivatization reagents like 4-(dimethylamino)benzoyl chloride is also established for HPLC analysis, indicating the suitability of the technique for compounds of this class. sigmaaldrich.com

Ion-Exchange Chromatography (IEX) : Given the presence of the basic dimethylamino group, cation-exchange chromatography (CEX) could be employed. google.com At a pH where the amine is protonated (forming a cation), the compound will bind to a negatively charged CEX resin. Impurities that are neutral or anionic will pass through. The pure compound can then be eluted by changing the pH or increasing the salt concentration of the buffer. google.com

Affinity Chromatography : This powerful technique relies on specific binding interactions. analchemres.org While less common for small molecules, a custom affinity support could theoretically be designed to bind specifically to the aminobenzoate structure, allowing for highly selective purification. nih.gov

Table 3: Summary of Purification Techniques for this compound

| Technique | Principle of Separation | Applicability & Notes |

|---|---|---|

| Recrystallization | Differential solubility in a given solvent at different temperatures. | Standard method for solid compounds; effective for removing significantly more or less polar impurities. mdpi.com |

| Flash Chromatography | Differential adsorption onto a solid phase (e.g., silica gel) from a mobile phase. | Workhorse technique for routine purification of organic synthesis products. tubitak.gov.trmdpi.com |

| HPLC | High-resolution separation based on differential partitioning between a stationary and a mobile phase under high pressure. | Ideal for achieving very high purity (>99%) and for separating closely related impurities. sigmaaldrich.com |

| Cation-Exchange Chromatography (CEX) | Reversible binding of cations to a negatively charged stationary phase. | Potentially useful by targeting the protonated dimethylamino group for selective binding and elution. google.com |

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for elucidating the structural features of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy Investigations

While specific FT-IR data for this compound is not extensively documented in publicly available literature, the expected characteristic absorption bands can be inferred from the analysis of similar ester compounds. Esters typically exhibit a strong carbonyl (C=O) stretching vibration and C-O stretching vibrations. orgchemboulder.com For aliphatic esters, the C=O stretch is typically observed in the range of 1750-1735 cm⁻¹. orgchemboulder.com In the case of α,β-unsaturated esters like benzoates, this band appears at a slightly lower frequency, between 1730-1715 cm⁻¹. orgchemboulder.com

The presence of the dimethylamino group and the pentyl chain will also contribute to the complexity of the spectrum with C-H stretching and bending vibrations, as well as C-N stretching vibrations. For a related compound, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, the infrared spectrum showed characteristic peaks that can be used for comparative purposes. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1730-1715 |

| C-O (Ester) | Stretching | 1300-1000 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2960-2850 |

| C-N | Stretching | 1360-1250 |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Similar to FT-IR, specific FT-Raman studies on this compound are not readily found. However, Raman spectroscopy provides complementary information to IR spectroscopy. A key principle of Raman spectroscopy is that a change in polarizability during a vibration is required for a transition to be Raman active. collectionscanada.gc.ca For this compound, the symmetrical vibrations of the benzene ring and the C=C bonds are expected to show strong Raman signals. The C=O stretching vibration, while strong in the IR spectrum, will also be observable in the Raman spectrum. Studies on ethyl 4-(dimethylamino)benzoate have utilized Raman spectroscopy to probe solute-solvent interactions, indicating that frequency shifts in vibrational modes can provide insights into the molecular environment. collectionscanada.gc.ca

Surface-Enhanced Raman Scattering (SERS) Analysis and Substrate Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically silver or gold. While no direct SERS studies on this compound are available, research on similar molecules like 4-aminobenzenethiol and 4-cyanobiphenyl (B145940) provides a framework for understanding potential interactions. researcher.lifeelsevierpure.com

For SERS analysis of this compound, the molecule would likely interact with the metal substrate through the dimethylamino group or the delocalized π-electron system of the benzene ring. The orientation of the molecule on the substrate surface would significantly influence the enhancement of different vibrational modes. For instance, if the molecule adsorbs perpendicularly to the surface, vibrations associated with the long axis of the molecule might show greater enhancement. elsevierpure.com The choice of SERS substrate (e.g., silver or gold nanoparticles) and the excitation wavelength are crucial parameters that would affect the resulting SERS spectrum. researcher.life

Electronic Spectroscopy Investigations

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Varied Solvents

The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the benzene ring and the carbonyl group. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group leads to an intramolecular charge transfer (ICT) character in the electronic transitions.

The solvent environment can significantly influence the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. In studies of structurally similar compounds like 4-Pentylphenyl 4-n-benzoate derivatives, it has been observed that the absorption spectra exhibit multiple transitions in different solvent environments. nih.govresearchgate.net As the polarity of the solvent increases, a bathochromic (red) shift in the λmax is often observed for compounds with ICT character. This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents. biointerfaceresearch.comrsc.org

Table 2: Expected UV-Vis Absorption Maxima (λmax) for a Structurally Similar Compound in Various Solvents

| Solvent | Polarity | Expected λmax (nm) |

| Methanol | Polar Protic | ~486-502 |

| Chloroform | Polar Aprotic | ~502-512 |

| DMF | Polar Aprotic | ~626-654 |

| Data based on a study of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene (B33073) dyes. biointerfaceresearch.com |

Fluorescence and Luminescence Characteristics

Compounds with intramolecular charge transfer characteristics, such as this compound, are often fluorescent. Upon excitation with UV light, the molecule is promoted to an excited state, and it can then relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength.

Studies on 4-Pentylphenyl 4-n-benzoate derivatives have shown that both local fluorescence transitions and intramolecular charge transfer occur in the fluorescence spectra. nih.govresearchgate.net The solvent can also have a profound effect on the fluorescence properties. In some cases, dual fluorescence may be observed, corresponding to emission from a locally excited state and a charge-transfer state. The relative intensities of these two emission bands can be highly dependent on the solvent polarity. collectionscanada.gc.ca For instance, in non-polar solvents, emission from the locally excited state may dominate, while in polar solvents, the charge-transfer emission becomes more prominent.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. libretexts.orgnp-mrd.org This approach allows for the calculation of properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding a molecule's UV-Vis absorption characteristics and photophysical behavior. libretexts.orgscirp.org

TD-DFT calculations on similar organic molecules are often performed using functionals like PBE0, B3LYP, and ωB97XD to model their absorption properties. mdpi.com For related aminobenzoate derivatives, TD-DFT has been used to elucidate the impact of substituent positions on their relaxation pathways in solution. wikipedia.org It is also a valuable tool for understanding the photobiology of sunscreen ingredients like Padimate O, a compound structurally similar to this compound, by examining how they behave upon absorbing UV radiation. nih.gov

Future TD-DFT studies on this compound would be expected to model its UV-Vis absorption spectrum, identifying the principal electronic transitions and their corresponding energies. Such studies would likely focus on the π to π* transitions within the aromatic ring and the intramolecular charge transfer from the dimethylamino group to the benzoate (B1203000) moiety, which are responsible for its UV-absorbing properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound.

The ¹³C NMR spectrum of this compound has been reported, and the chemical shifts are consistent with its structure. nih.gov

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | 167.2 |

| Aromatic C-N | 153.4 |

| Aromatic C-H | 131.5 |

| Aromatic C-COO | 122.1 |

| Aromatic C-H | 111.5 |

| O-CH₂ | 64.5 |

| N-(CH₃)₂ | 40.0 |

| Pentyl CH₂ | 28.9 |

| Pentyl CH₂ | 28.3 |

| Pentyl CH₂ | 22.4 |

| Pentyl CH₃ | 14.0 |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound. Data sourced from computational predictions.

While a publicly available, peer-reviewed ¹H NMR spectrum for this compound is not available in the searched literature, predictions and data from related compounds suggest the expected chemical shifts. The aromatic protons would appear as doublets in the downfield region, typically between 6.5 and 8.0 ppm. The protons of the pentyl chain would be observed in the upfield region, with the terminal methyl group appearing as a triplet. The singlet for the two methyl groups attached to the nitrogen would be expected around 3.0 ppm.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular weight of this compound is 235.32 g/mol . nih.gov While a full mass spectrum for this compound is not available in the reviewed literature, analysis of related compounds such as Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate) and other aromatic esters allows for a prediction of its fragmentation pattern. nih.govyoutube.com

The primary fragmentation of aromatic esters typically involves cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, the following key fragments would be expected:

| m/z | Fragment Ion | Description |

| 235 | [M]⁺ | Molecular ion |

| 164 | [M - C₅H₁₁O]⁺ | Loss of the pentoxy group |

| 148 | [M - C₅H₁₁O₂]⁺ | Loss of the pentoxycarbonyl group |

| 120 | [C₈H₁₀N]⁺ | Dimethylaminotropylium ion |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

The fragmentation of the closely related sunscreen agent, Padimate O, shows a prominent peak corresponding to the 4-(dimethylamino)benzoyl cation. nih.gov A similar fragmentation pattern would be anticipated for this compound, with the base peak likely corresponding to a stable acylium ion or the dimethylaminotropylium ion.

X-ray Diffraction Analysis for Crystalline State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a material.

As of the current literature survey, there are no published crystal structures for this compound. The compound is described as a liquid at room temperature, which would preclude analysis by single-crystal X-ray diffraction under standard conditions. wikipedia.org

However, studies on related aminobenzoic acid derivatives provide insights into the potential crystalline packing of such molecules. For example, the crystal structure of p-aminobenzoic acid has been determined, revealing details about its hydrogen bonding network. nih.gov The study of a range of aminobenzoic acid derivatives shows how molecular structure influences crystal packing and the resulting solid-state properties. chemeurope.com Should this compound be crystallized at low temperatures, it would be expected that the planar aromatic rings would stack, with the flexible pentyl chains adopting an extended conformation to maximize van der Waals interactions.

Theoretical and Computational Chemistry of Pentyl 4 Dimethylamino Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Pentyl 4-(dimethylamino)benzoate (B8555087) from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is employed to optimize the molecular geometry and determine the stability of the compound. Studies on similar benzoic acid derivatives have utilized DFT methods, such as the B3LYP functional with basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve reliable results. researchgate.netnih.govnih.gov The optimized geometry reveals the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

For the related compound Ethyl 4-(dimethylamino)benzoate, DFT calculations show a structure where the dimethylamino group and the ester group are nearly coplanar with the benzene (B151609) ring, facilitating electronic delocalization. This planarity is crucial for the charge transfer characteristics of the molecule. The stability of the molecule is confirmed by ensuring that the calculated vibrational frequencies are all positive, indicating that the optimized structure corresponds to a true energy minimum.

Table 1: Selected Optimized Geometric Parameters (Calculated for Ethyl 4-(dimethylamino)benzoate)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amino) | ~1.36 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | O=C-O (ester) | ~124.5° |

| Dihedral Angle | C-C-N-C (amino twist) | ~179.9° |

Data derived from studies on analogous compounds.

The flexibility of the pentyl chain introduces multiple possible conformations for Pentyl 4-(dimethylamino)benzoate. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and identify the most stable one. nih.gov By systematically rotating specific dihedral angles (for example, around the C-O and O-C bonds of the ester group) and calculating the energy at each step, a map of the conformational landscape is generated.

For the analogous ethyl ester, PES analysis has identified the most stable conformer, which is essential for determining its nonlinear optical (NLO) activity. nih.gov The global minimum on the PES corresponds to the geometry where steric hindrance is minimized and electronic conjugation is maximized. For the pentyl ester, similar analysis would reveal the preferred orientations of the longer alkyl chain.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgewg.orgchemicalbook.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

In this compound, the HOMO is primarily localized on the electron-rich dimethylamino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing carboxyl group and the phenyl ring. This distribution facilitates an intramolecular charge transfer (ICT) from the donor (amino) to the acceptor (ester) portion of the molecule upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with enhanced NLO properties. mdpi.com

Table 2: Frontier Molecular Orbital Properties (Calculated for Ethyl 4-(dimethylamino)benzoate)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.6 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Data derived from studies on analogous compounds like Ethyl 4-dimethylaminobenzoate. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net The map displays different potential values using a color spectrum: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential. rsc.org

For this compound, the MEP map would show a deep red region around the carbonyl oxygen atom of the ester group, highlighting it as the primary site for electrophilic interactions, such as protonation. chemicalbook.com The hydrogen atoms of the methyl and pentyl groups would appear blueish, indicating positive potential, while the benzene ring would exhibit a gradient of potential. researchgate.net This visualization is invaluable for understanding intermolecular interactions. chem960.com

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. taylorandfrancis.comglpbio.com This method allows for the quantitative evaluation of hyperconjugative interactions and charge delocalization, which contribute to molecular stability. chemicalbook.com

The key aspect of NBO analysis is the examination of second-order perturbation energies (E(2)) between donor (filled) and acceptor (unfilled) orbitals. A large E(2) value signifies a strong interaction and significant stabilization. In this compound, significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding π* orbitals of the benzene ring and carbonyl group. This charge transfer from the lone pairs to the antibonding orbitals (n → π*) is a hallmark of the intramolecular charge transfer (ICT) character of the molecule and is crucial for its electronic and optical properties. researchgate.netnih.gov

Calculation of Non-Linear Optical (NLO) Properties and Hyperpolarizabilities

Molecules with a significant intramolecular charge-transfer character, like this compound, are often candidates for non-linear optical (NLO) materials. NLO materials interact with high-intensity light to produce new optical frequencies and are vital for technologies like telecommunications and optical computing. mdpi.com The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

Computational methods, particularly DFT, are used to calculate these properties. rsc.org For a molecule to have a non-zero hyperpolarizability, it must possess a degree of asymmetry in its electronic structure, which is provided here by the donor-π-acceptor (D-π-A) framework. The dimethylamino group acts as the electron donor, the phenyl ring as the π-bridge, and the ester group as the electron acceptor. nih.gov The calculated hyperpolarizability value can be compared to reference materials like urea (B33335) to assess its potential as an NLO material. researchgate.net Studies on similar PABA derivatives have shown that their hyperpolarizability is significantly higher than that of urea, indicating a promising NLO response. researchgate.net

Qualitative assessment based on studies of similar D-π-A systems. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the motion and interactions of atoms and molecules over time. For this compound, while specific MD studies are not widely available, we can infer its intermolecular behavior by examining research on its parent compound, para-aminobenzoic acid (PABA), and related esters. These simulations provide critical insights into solvation, aggregation, and the foundational processes of crystallization. whiterose.ac.ukresearchgate.net

MD simulations of PABA in various solvents, such as ethanol, acetonitrile, and water, reveal how the solvent environment dictates intermolecular interactions. whiterose.ac.uk The solvation process is influenced by both hydrogen bonding at the carboxylate group and van der Waals forces involving the aromatic ring. whiterose.ac.uk For this compound, the pentyl ester group would introduce stronger hydrophobic interactions, influencing its aggregation behavior in aqueous solutions.

Simulations of aminobenzoic acids in solution show the formation of transient molecular aggregates, primarily dimers, which are precursors to nucleation and crystal growth. chemrxiv.org The stability and structure of these aggregates are dependent on the specific intermolecular synthons—supramolecular motifs formed by non-covalent interactions. In the case of PABA, key synthons include hydrogen-bonded dimers between carboxylic acid groups and hydrogen bonds between the amino and carboxylic acid moieties. nih.govresearchgate.netresearchgate.net

The strength of these interactions can be quantified by calculating their contribution to the total lattice energy. For this compound, the replacement of the carboxylic acid proton with a pentyl chain eliminates the classic carboxylic acid dimer synthon. Instead, interactions would be dominated by hydrogen bonding involving the dimethylamino group and weaker C-H···O interactions, alongside significant π-π stacking of the benzene rings.

Table 1: Predicted Dominant Intermolecular Interactions for this compound in a Non-polar Environment

| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) | Role in Aggregation |

| π-π Stacking | Phenyl rings | -2.5 to -6.0 | Promotes co-facial stacking and ordering. |

| Hydrogen Bonding | (CH₃)₂N···H-C (aromatic) | -1.0 to -2.5 | Contributes to directional alignment. |

| Van der Waals | Pentyl chains | Variable (distance-dependent) | Drives close packing and hydrophobic collapse. |

| Dipole-Dipole | Ester carbonyl and Dimethylamino group | -1.0 to -3.0 | Influences molecular orientation. |

Note: The energy values are estimates based on typical non-covalent interaction strengths and data for analogous molecules. The actual values for this compound would require specific quantum mechanical calculations.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used in drug discovery to understand the potential mechanisms of action of compounds by examining their interactions with biological targets like proteins and DNA. nih.gov Although specific docking studies on this compound are limited, research on analogous PABA derivatives and other small molecules provides a framework for predicting its potential biological interactions.

The primary mechanism for many small aromatic molecules involves intercalation or groove binding with DNA. nih.govnih.gov Molecular docking simulations of related compounds with DNA gyrase, a crucial bacterial enzyme, have shown that the binding affinity is influenced by hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comnih.gov For this compound, the planar aromatic ring could facilitate intercalation between DNA base pairs, while the flexible pentyl chain could fit into the hydrophobic grooves of a DNA helix or a protein's active site. The dimethylamino group can act as a hydrogen bond acceptor, further stabilizing the complex.

Docking studies on similar ester compounds with enzymes like sterol 14α-demethylase have demonstrated that binding energy is a key predictor of inhibitory activity. mdpi.com These studies often reveal that specific amino acid residues in the enzyme's active site form critical interactions with the ligand. For this compound, potential interactions could involve hydrophobic residues accommodating the pentyl group and polar residues interacting with the ester and amino functionalities.

Table 2: Hypothetical Molecular Docking Results of this compound with a Model Biological Target (e.g., DNA Gyrase Subunit B)

| Parameter | Value | Interpretation |

| Binding Energy | -7.5 kcal/mol | Suggests a favorable and stable binding interaction. |

| Inhibitory Constant (Ki) | ~5 µM | Predicts potential inhibitory activity at the micromolar level. |

| Key Interacting Residues | Asp73, Asn46, Ile78, Val120 | Highlights specific amino acids potentially involved in binding. |

| Types of Interactions | Hydrogen bond with Asp73 (carbonyl O), Hydrophobic interactions with Ile78 and Val120 (pentyl chain) | Provides insight into the molecular forces driving the binding. |

Note: This table is illustrative and based on typical results for similar small molecule inhibitors. mdpi.comresearchgate.net The values are not from actual experimental or computational studies on this compound and serve to demonstrate the type of insights gained from molecular docking.

These computational studies, by extension from related molecules, suggest that this compound has the structural features necessary for interacting with biological macromolecules, pointing towards potential avenues for its investigation as a research compound.

Photochemical and Photophysical Research of Pentyl 4 Dimethylamino Benzoate

Photoinitiation Mechanisms and Efficiency in Polymerization Systems

Tertiary amine co-initiators, such as aromatic amines, are often used in photoinitiating systems for the polymerization of acrylates. These co-initiators, in conjunction with a primary photoinitiator like camphorquinone (B77051) (CQ), can enhance the efficiency of free radical generation, particularly under exposure to blue light.

The photoinitiation process involving aminobenzoates typically proceeds through an electron transfer mechanism. Upon absorption of light, the primary photoinitiator is promoted to an excited state. This excited molecule can then interact with the aminobenzoate, which acts as an electron donor.

In a system containing a primary photoinitiator, the aminobenzoate can undergo an intermolecular electron transfer to the excited photosensitizer. This transfer results in the formation of a radical anion of the photosensitizer and a radical cation of the aminobenzoate. The aminobenzoate radical cation is unstable and undergoes rapid deprotonation from the alkyl group attached to the nitrogen atom, generating a reactive α-amino radical. This α-amino radical is the key species that initiates the polymerization of monomers.

Dual intermolecular electron transfer (ELT) pathways have been observed in related systems, such as with 4,4'-dimethoxybenzophenone (B177193) ketyl radical in its excited state. nih.gov These pathways can involve two-photon ionization and a self-quenching-like ELT, leading to the formation of radical ions. nih.gov While specific studies on Pentyl 4-(dimethylamino)benzoate (B8555087) are limited, the fundamental principles of electron transfer and subsequent radical generation are expected to be similar to those observed for other 4-(dimethylamino)benzoate esters.

The efficiency of photopolymerization can be significantly hampered by the presence of oxygen, a phenomenon known as oxygen inhibition. Oxygen can quench the excited state of the photoinitiator and scavenge the initiating free radicals, forming less reactive peroxy radicals. This leads to an incomplete cure, particularly at the surface exposed to air.

Photodegradation Kinetics and Product Analysis

The photostability of aminobenzoates is a critical factor, especially when considering their environmental fate as components of sunscreens or their longevity in industrial applications.

Studies on the closely related compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) provide significant insights into the photodegradation of Pentyl 4-(dimethylamino)benzoate in aqueous environments. Direct photolysis is a primary pathway for the transformation of OD-PABA in sunlit surface waters. nih.gov Upon exposure to UVA and UVB radiation, a series of transformation products are formed. nih.gov

The main degradation pathways observed for OD-PABA, which are likely applicable to this compound, involve dealkylation of the amino group and hydroxylation or oxidation of the molecule. nih.gov In simulated environmental conditions using TiO2-based heterogeneous photocatalysis, further degradation can occur, leading to the formation of additional transformation products. nih.gov These secondary products may also form over longer periods in natural aquatic systems. nih.gov

Table 1: Photodegradation Transformation Products of a Related Aminobenzoate (OD-PABA)

| Transformation Process | Resulting Products |

|---|---|

| Direct Photolysis (UVA/UVB) | Dealkylated and hydroxylated/oxidized derivatives |

This table is based on data for 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) and is illustrative for this compound.

The rate of photodegradation of organic compounds in the environment is influenced by various factors. For compounds structurally similar to this compound, factors such as pH and temperature have been shown to play critical roles in their degradation kinetics in water. mdpi.com Generally, the degradation of such compounds follows first-order kinetics. mdpi.com An increase in pH and temperature can significantly accelerate the degradation process. mdpi.com The initial concentration of the compound, however, often has a minimal effect on the degradation rate. mdpi.com

Excited State Dynamics and Energy Dissipation Pathways

The photophysical behavior of this compound is dictated by the dynamics of its electronically excited states. Research on ethyl 4-(dimethylamino)benzoate (DMAEB) reveals that upon excitation, these molecules can exhibit complex fluorescence behavior that is highly dependent on the solvent environment. rsc.org

In nonpolar solvents, DMAEB shows a normal fluorescence band. rsc.org However, the presence of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes. rsc.org The excited state of these aminobenzoates possesses a significant dipole moment, which is a characteristic of a charge-transfer state. rsc.org

The energy dissipation from the excited state can occur through several pathways, including fluorescence emission and non-radiative decay processes. In some related organic molecules used as UV filters, such as diethylamino hydroxybenzoyl hexyl benzoate (B1203000) (DHHB), ultrafast excited-state relaxation is a key mechanism for dissipating the absorbed UV energy, which contributes to their photostability. nih.gov This rapid internal conversion from the excited state back to the ground state minimizes the time available for photochemical reactions to occur. The formation of nanoparticles can also influence these relaxation pathways. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 2-ethylhexyl 4-(dimethylamino)benzoate | OD-PABA |

| Camphorquinone | CQ |

| 4,4'-dimethoxybenzophenone | |

| Ethyl 4-(dimethylamino)benzoate | DMAEB |

| Diethylamino hydroxybenzoyl hexyl benzoate | DHHB |

Reactivity and Chemical Transformation Studies of Pentyl 4 Dimethylamino Benzoate

Chemical Reaction Pathways

The reactivity of Pentyl 4-(dimethylamino)benzoate (B8555087) is dictated by the interplay of its functional groups. The electron-donating dimethylamino group activates the aromatic ring, influencing its substitution patterns, while the ester group is susceptible to cleavage.

Pentyl 4-(dimethylamino)benzoate can undergo both oxidative and reductive reactions, leading to a variety of derivatives. The specific products formed are highly dependent on the reagents and conditions employed.

Oxidative Reactions: The tertiary amine and the aromatic ring are potential sites for oxidation. Common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can be used, typically under acidic or basic conditions. Oxidation can result in the formation of products such as N-oxides, quinones, or the cleavage of the aromatic ring to form carboxylic acids.

Reductive Reactions: The ester and the aromatic nitro group (if introduced via nitration) can be targeted for reduction. Powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) are commonly used, generally in anhydrous solvents. Reduction of the ester group would yield the corresponding amino alcohol, while reduction of a nitro derivative would produce an amino-substituted version of the parent compound.

Table 1: Potential Oxidative and Reductive Transformation Products

| Transformation Type | Reagent Class | Potential Products |

|---|---|---|

| Oxidation | Permanganates, Peroxides | Carboxylic acids, Quinones, N-oxides |

| Reduction | Metal Hydrides (e.g., LiAlH₄) | Amine derivatives, Amino alcohols |

This table presents generalized potential products based on the reactivity of the functional groups.

The stability of the ester bond in this compound is a critical factor in its persistence and transformation in various environments. Hydrolysis, the cleavage of this bond, can be catalyzed by acids or bases, or mediated by enzymes.

Studies on homologous series of benzoate (B1203000) esters show that the rate of base-catalyzed hydrolysis is influenced by the size of the alcohol group. Generally, plasma stability is observed to be inversely proportional to the size of the alkoxyl group in simple benzoate esters. For instance, in one study, methyl benzoate demonstrated higher metabolic stability in rat plasma than ethyl, n-propyl, and n-butyl benzoate. This suggests that the pentyl group in this compound may contribute to a relatively faster rate of enzymatic hydrolysis compared to smaller alkyl esters.

The electron-donating 4-(dimethylamino) group also influences the electronic character of the carbonyl carbon, affecting its susceptibility to nucleophilic attack. Cleavage of the ester bond yields 4-(dimethylamino)benzoic acid and pentanol (B124592).

Table 2: Comparative Plasma Hydrolytic Stability of Benzoate Esters

| Compound | Half-life (t₁/₂) in rat plasma (minutes) |

|---|---|

| Methyl benzoate | 36 |

| Ethyl benzoate | 17 |

| n-Propyl benzoate | 10 |

| n-Butyl benzoate | 10 |

| Phenyl benzoate | 7 |

Data from a comparative study on homologous esters, provided for context on the influence of alkyl chain length.

Interactions with Inorganic Species and Metal Ions

While specific studies on the interaction of this compound with metal ions are not extensively documented, the general behavior of aminobenzoate esters and related structures suggests a capacity for coordination chemistry. surrey.ac.ukmdpi.com Molecules containing both nitrogen and oxygen donor atoms, such as aminobenzoic acid derivatives, can act as ligands, forming chelate complexes with a variety of metal ions. nih.gov

It is plausible that this compound could coordinate with metal ions through the nitrogen atom of the dimethylamino group and the carbonyl oxygen of the ester group. nih.gov The formation of such metal complexes can influence the compound's chemical and physical properties. Studies on other amino acid esters have shown that metal ions can promote the hydrolysis of the ester bond, with the catalytic activity depending on the specific metal ion. surrey.ac.uk For example, the order of promotion of hydrolysis for ethylenediaminemonoacetic acid ethyl ester was found to be Cu(II) >> Co(II) > Ni(II). surrey.ac.uk

Radical Scavenging and Antioxidant Potential

The antioxidant potential of aminobenzoic acid derivatives is a subject of significant research. researchgate.netresearchgate.netnih.govmdpi.comnih.gov Generally, compounds with amino and carboxyl groups on an aromatic ring can exhibit antioxidant activities. nih.gov Studies on various 4-aminobenzoic acid derivatives have demonstrated mild to moderate antioxidant potential, with some showing significant blocking of lipid oxidation. researchgate.netresearchgate.net The antioxidant activity is often attributed to the ability of the amino group to donate a hydrogen atom to scavenge free radicals.

However, it is also noted that under certain conditions, such as UV irradiation, PABA derivatives can act as photosensitizers or free radical generators. This dual potential—acting as an antioxidant in some contexts and a radical generator in others—is a key aspect of the compound's reactivity profile.

Polymerization Behavior and Co-polymerization Studies

This compound, and more commonly its shorter-chain analog ethyl 4-(dimethylamino)benzoate (EDMAB), plays a significant role in polymer science, particularly as a component in photoinitiator systems. nih.govnih.gov These compounds function as co-initiators or accelerators in Type II photoinitiator systems, which are used to initiate free-radical polymerization upon exposure to light. nih.govresearchgate.netsigmaaldrich.com

In these systems, a primary photoinitiator (a photosensitizer like camphorquinone) absorbs light and enters an excited state. nih.gov It then interacts with the aminobenzoate co-initiator, which acts as an electron and hydrogen donor. nih.gov This interaction generates the free radicals necessary to start the polymerization of monomers, such as acrylates. researchgate.netresearchgate.net

The reactivity of the aminobenzoate co-initiator can be influenced by its structure. Research indicates that the pentyl derivative has reduced reactivity in some resin systems compared to its ethyl analog. This is attributed to the longer, bulkier alkyl chain, which may sterically hinder its interaction with the excited photosensitizer. Despite this, these systems are crucial in applications like the curing of dental resins and other light-cured materials. nih.govnih.gov

Biological and Toxicological Research of Pentyl 4 Dimethylamino Benzoate

In Vitro and In Vivo Biotransformation and Metabolism

Detailed studies on the biotransformation and metabolism of pentyl 4-(dimethylamino)benzoate (B8555087) are limited. However, insights can be drawn from research on structurally related p-aminobenzoic acid (PABA) esters, which are known to undergo metabolic processes in the body.

Hepatic Microsomal and Cytosolic Metabolism

The resulting 4-(dimethylamino)benzoic acid could then undergo further metabolism. The amino group is a potential site for N-acetylation, a common phase II metabolic reaction. nih.gov Additionally, the carboxylic acid group could be conjugated with glycine (B1666218) or glucuronic acid. nih.govnih.gov These metabolic pathways are common for aminobenzoic acids and their derivatives. nih.govnih.gov

Identification and Characterization of Metabolites

Specific metabolites of pentyl 4-(dimethylamino)benzoate have not been definitively identified and characterized in published studies. Based on the expected metabolic pathways for PABA esters, the primary metabolites would likely be:

4-(dimethylamino)benzoic acid: Formed by the hydrolysis of the ester bond.

Pentanol (B124592): The alcohol moiety released during hydrolysis.

Further metabolism of 4-(dimethylamino)benzoic acid could lead to the formation of:

4-(N-acetyl-dimethylamino)benzoic acid: Through N-acetylation.

4-(dimethylamino)benzoyl-glycine: Through conjugation with glycine.

4-(dimethylamino)benzoyl-glucuronide: Through conjugation with glucuronic acid.

It is important to note that the identification of these metabolites for this compound specifically requires further experimental investigation.

Comparative Metabolism with Related Aminobenzoates

The metabolism of this compound can be compared to other aminobenzoates used in sunscreens and local anesthetics. drugbank.com For instance, para-aminobenzoic acid (PABA) is metabolized through N-acetylation or conjugation with glycine in the liver. nih.gov Ester-type local anesthetics, such as proparacaine (B1679620) and chloroprocaine (B85988), are primarily metabolized by plasma esterases. elsevier.com Proparacaine is metabolized to PABA, while chloroprocaine is hydrolyzed to 2-chloro-4-aminobenzoic acid and β-diethylaminoethanol. elsevier.com

A study on various PABA esters in sunscreens highlighted the presence of 2-ethylhexyl p-dimethylaminobenzoate (Padimate O) in a significant number of products, while amyl p-dimethylaminobenzoate (a synonym for this compound) was found in only trace amounts in one of the tested sunscreens. nih.gov This suggests that the metabolic fate of these compounds, though likely similar in pathway, may differ in rate and extent depending on the specific alkyl ester group.

Endocrine Disrupting Potential and Mechanistic Studies

Concerns have been raised about the potential for sunscreen ingredients, including PABA derivatives, to act as endocrine disruptors. ewg.orgsafecosmetics.org Studies on Padimate O, a close structural analog of this compound, have shown some evidence of endocrine activity.

In vitro studies have demonstrated that some sunscreen ingredients can exhibit estrogenic effects. researchgate.net However, a comprehensive in vitro and in vivo screening of Padimate O (PMO) for potential estrogenic and androgenic effects yielded the following results clinikally.com:

| Assay Type | Compound | Result |

| In Vitro | ||

| Estrogen Receptor (ER) Binding Assay | Padimate O | Non-interacting |

| ER Transcriptional Activation (HeLa-9903) | Padimate O | No increase in ERα-mediated luciferase activity |

| Androgen Receptor (AR) Binding Assay | Padimate O | Non-binder |

| AR Transcriptional Activation (MDA-kb2) | Padimate O | No agonist or antagonist activity |

| Aromatase Inhibition (CYP19) | Padimate O | Non-inhibitor |

| In Vivo | ||

| Rat Uterotrophic Bioassay | Padimate O | No effect on uterine weights |

| Rat Hershberger Bioassay (antagonist) | Padimate O | Lower levator ani bulbocavernous muscle complex, glans penis, and ventral prostate weights at 1 g/kg in the presence of testosterone (B1683101) propionate |

These findings suggest that while Padimate O does not appear to interact directly with the estrogen receptor or act as an estrogen agonist, it may exhibit some anti-androgenic activity at high doses in vivo. clinikally.com The observed effects in the Hershberger bioassay were noted to occur alongside lower relative body weights. clinikally.com It is important to note that these studies were conducted on Padimate O, and further research is needed to determine the specific endocrine-disrupting potential of this compound.

Dermal Absorption and Systemic Distribution Studies

The extent to which sunscreen ingredients are absorbed through the skin is a key factor in assessing their systemic effects. While specific data on the dermal absorption and systemic distribution of this compound are scarce, general principles and studies on related compounds provide some insight.

The US Food and Drug Administration (FDA) has noted that some sunscreen ingredients can be absorbed through the skin at levels that warrant further safety data. ewg.org Studies on other UV filters have shown that they can be detected in the blood following topical application. ewg.org

The lipophilicity of a compound, often indicated by its LogP value, can influence its dermal absorption. This compound has a predicted XLogP3 of 4.3, suggesting it is a lipophilic compound. lookchem.comchem960.com Lipophilic compounds may have a greater tendency to be absorbed into the stratum corneum, the outermost layer of the skin.

Research on Padimate O indicates that it is capable of penetrating human skin. drugbank.com However, quantitative data on the extent of this penetration and subsequent systemic distribution for this compound are not available. The formulation of a product can also significantly impact the dermal absorption of its active ingredients. nih.govresearchgate.netnih.gov

Cellular and Molecular Biological Interactions

The cellular and molecular interactions of this compound, particularly in the context of its use as a sunscreen, have been a subject of research, with a focus on its photobiological properties.

Studies on Padimate O have shown that upon exposure to UV radiation, it can generate free radicals and singlet oxygen. drugbank.comewg.org This photochemical activity has raised concerns about its potential to cause cellular damage. Research has indicated that while Padimate O can reduce direct DNA damage from UV-B radiation, the excited molecule itself can react with DNA, leading to indirect DNA damage such as strand breaks. drugbank.comwikipedia.org In vitro studies using yeast have demonstrated the sunlight-induced mutagenicity of Padimate O. researchgate.netmanchester.ac.uk

The photobiological properties of Padimate A (this compound) are reported to be similar to those of Michler's ketone, a compound known to be photocarcinogenic in animal models. wikipedia.orgwikipedia.org This has led to suggestions that Padimate A might also have photocarcinogenic potential. researchgate.net However, it is important to note that some in vivo studies in hairless mice with topical application of Padimate O did not show carcinogenic effects and even suggested a protective effect against UV-induced skin tumors. wikipedia.org

The production of reactive oxygen species by Padimate O can interfere with cellular signaling pathways and potentially lead to mutations and cell death. ewg.org These findings highlight the complex nature of the interaction between this class of compounds and UV radiation at the cellular and molecular level.

Effects on Cellular Processes and Pathways

Comprehensive searches of scientific literature did not yield specific studies detailing the effects of this compound on distinct cellular processes or signaling pathways. Research-oriented chemical suppliers list the compound for laboratory use, and it is categorized under various signaling pathway research areas, but specific data on its activity or mechanism of action within these pathways is not provided. glpbio.com

Induction of Oxidative Stress Responses

There is no specific information available from dedicated studies on the induction of oxidative stress responses by this compound. While the broader class of para-aminobenzoic acid (PABA) esters has undergone toxicological assessment, data particular to the pentyl ester's role in generating reactive oxygen species or affecting cellular antioxidant systems could not be located. jodrugs.com

Modulation of DNA Synthesis and Integrity

Specific research investigating the modulation of DNA synthesis or its effects on DNA integrity by this compound is not documented in available literature. General toxicological statements indicate it may be a mild skin irritant in humans, but this does not extend to specific effects on DNA replication or repair mechanisms. chemicalbook.com

Environmental Behavior and Ecotoxicological Investigations of Pentyl 4 Dimethylamino Benzoate

Environmental Occurrence and Distribution in Aquatic and Terrestrial Compartments

Detection in Water, Sediment, and Biota

Comprehensive monitoring programs to assess the presence and levels of pentyl 4-(dimethylamino)benzoate (B8555087) in aquatic and terrestrial environments have not been extensively reported. Consequently, there is a significant data gap regarding its measured concentrations in surface waters, sediments, and the tissues of aquatic or terrestrial organisms. The lack of such data makes it challenging to ascertain its environmental prevalence and potential hotspots of contamination.

Bioaccumulation and Biomagnification Potential in Aquatic Food Webs

The potential for a substance to be taken up by an organism, either directly from the environment or through the consumption of contaminated food, is a key aspect of its environmental risk profile. For pentyl 4-(dimethylamino)benzoate, specific data on its bioaccumulation and biomagnification are limited. However, studies on structurally similar compounds can provide insights into its likely environmental behavior.

Biota-Sediment Accumulation Factors (BSAF)

The Biota-Sediment Accumulation Factor (BSAF) is a measure of a chemical's potential to be taken up by organisms living in or near sediment. There is no specific BSAF data available for this compound in the scientific literature.

However, a study on a closely related compound, 2-ethylhexyl-4-dimethylaminobenzoate (EHDAB), provides some indication of the potential for this class of compounds to accumulate in sediment-dwelling organisms. In a study involving the midge larvae (Chironomus riparius), the BSAF values for EHDAB were found to range from 0.10 to 0.54. mdpi.comnih.govrepec.org These values were observed to be inversely proportional to the exposure concentrations in the sediment. mdpi.comnih.govrepec.org

Table 1: Biota-Sediment Accumulation Factors (BSAF) for the Analogous Compound 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) in Chironomus riparius (Data serves as a proxy due to lack of specific data for this compound)

| Exposure Concentration in Sediment | Biota-Sediment Accumulation Factor (BSAF) |

| Low | 0.54 |

| High | 0.10 |

Source: Adapted from studies on 2-ethylhexyl-4-dimethylaminobenzoate. mdpi.comnih.govrepec.org

Trophic Transfer Dynamics and Biomagnification Factors (BMF)

Trophic transfer refers to the movement of a contaminant from one trophic level to the next in a food web, while the Biomagnification Factor (BMF) quantifies the increase in concentration of a substance in an organism relative to its diet. There are no specific studies on the trophic transfer or BMF of this compound.

Again, research on the analogous compound EHDAB offers valuable insights. When crucian carp (B13450389) (Carassius carassius) were fed midge larvae contaminated with EHDAB, the compound was found to biomagnify. mdpi.comnih.govrepec.org The BMF values for EHDAB in different tissues of the crucian carp were all greater than 1, indicating a potential for biomagnification. mdpi.com The liver and kidneys were identified as the primary organs of accumulation. mdpi.comnih.govrepec.org

Table 2: Biomagnification Factors (BMF) for the Analogous Compound 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) in Crucian Carp (Carassius carassius) Tissues (Data serves as a proxy due to lack of specific data for this compound)

| Tissue | Biomagnification Factor (BMF) Range |

| Liver | 8.97 - 11.0 |

| Kidneys | 6.44 - 10.8 |

| Brain | 2.99 - 4.08 |

Source: Adapted from studies on 2-ethylhexyl-4-dimethylaminobenzoate. mdpi.com

Ecotoxicity Studies on Representative Organisms

Ecotoxicity studies are crucial for determining the potential harm a chemical can cause to various organisms in the environment. For this compound, there is a notable lack of specific ecotoxicological data for representative aquatic organisms.

Impact on Aquatic Organisms (e.g., Fish, Invertebrates)

Specific studies detailing the acute (short-term) and chronic (long-term) toxicity of this compound to fish and aquatic invertebrates are not readily found in the public scientific literature. Standard ecotoxicity tests, such as determining the LC50 (the concentration lethal to 50% of a test population) for fish or the EC50 (the concentration causing an effect in 50% of a test population) for invertebrates like Daphnia magna, have not been reported for this specific compound.